molecular formula C6H13BO2 B13452201 1,2,2-Trimethylcyclopropyl Boronic Acid

1,2,2-Trimethylcyclopropyl Boronic Acid

Cat. No.: B13452201
M. Wt: 127.98 g/mol
InChI Key: FJIDECGYRDFHML-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Boron-Containing Reagents in Organic Chemistry

The journey of boron-containing reagents in organic chemistry is a compelling narrative of discovery and innovation that has profoundly shaped the landscape of chemical synthesis. From early, isolated discoveries to their current status as versatile and widely used reagents, the evolution of organoboron chemistry is a testament to the relentless pursuit of new synthetic methodologies.

The origins of organoboron chemistry can be traced back to 1860, when Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid. pharmiweb.comwikipedia.org However, for nearly a century, organoboron compounds remained largely a chemical curiosity. The field began to gain significant momentum in the mid-20th century, largely through the pioneering work of Herbert C. Brown. numberanalytics.com His serendipitous discovery of the hydroboration reaction in 1956, a process that allows for the convenient synthesis of organoboranes from alkenes, was a watershed moment. britannica.comthieme.de This discovery, which earned him the Nobel Prize in Chemistry in 1979, unlocked the vast potential of organoboron compounds and laid the groundwork for their widespread application in organic synthesis. britannica.comwikipedia.orgpurdue.edu

Brown's research demonstrated that organoboranes are remarkably versatile intermediates, capable of undergoing a wide range of transformations to produce alcohols, amines, and other functional groups with high levels of stereocontrol. britannica.com His work, and that of his contemporaries, established the fundamental concepts of organoboron chemistry, including the electron-deficient nature of the boron atom and its ability to form stable yet reactive carbon-boron bonds. numberanalytics.comwikipedia.org

While the initial focus of organoboron chemistry was on organoboranes, the emergence of boronic acids as key synthetic intermediates marked another significant leap forward. Boronic acids, which are generally more stable and easier to handle than their organoborane counterparts, proved to be exceptionally useful reagents, particularly in the realm of cross-coupling reactions. nih.gov

The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s was a pivotal moment for boronic acids. numberanalytics.comacs.orgacs.org This palladium-catalyzed reaction, which couples a boronic acid with an organic halide, provides a powerful and general method for the formation of carbon-carbon bonds. nih.gov The reaction's tolerance of a wide variety of functional groups, its stereospecificity, and the commercial availability of a vast array of boronic acids have made it one of the most widely used reactions in both academic and industrial settings. nbinno.com The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded in part to Akira Suzuki. acs.org

The success of the Suzuki-Miyaura coupling spurred further research into the applications of boronic acids, leading to the development of other important transformations such as the Chan-Lam coupling for the formation of carbon-heteroatom bonds. thieme.de Today, boronic acids are recognized as a cornerstone of modern synthetic chemistry, enabling the efficient construction of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov

The cyclopropyl (B3062369) group, the smallest of the carbocyclic rings, possesses a unique set of steric and electronic properties that make it a highly valuable component in molecular design, particularly in medicinal chemistry. iris-biotech.deunl.pt The inherent ring strain of the three-membered ring results in C-C bonds with enhanced π-character and C-H bonds that are shorter and stronger than those in acyclic alkanes. nih.govacs.org

These features contribute to a number of desirable attributes. The conformational rigidity of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target. iris-biotech.deunl.pt Furthermore, the introduction of a cyclopropyl group can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This increased stability can lead to an improved pharmacokinetic profile, a crucial consideration in drug development. unl.pt

The cyclopropyl group can also influence a molecule's physicochemical properties, such as lipophilicity and pKa, allowing for the fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de For these reasons, the cyclopropyl moiety is a common feature in many approved drugs and is a frequently employed motif in the design of new therapeutic agents. nih.govhyphadiscovery.com

Structural Features and Inherent Reactivity of Boronic Acids

The utility of boronic acids in chemical synthesis is a direct consequence of their unique structural features and inherent reactivity. The interplay between the electron-deficient boron center and the organic substituent dictates the chemical behavior of these versatile compounds.

The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it electron-deficient and a Lewis acid. numberanalytics.comnih.gov This Lewis acidity is a defining characteristic of boronic acids and is central to their reactivity. wikipedia.org The empty p-orbital can readily accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an amine, to form a tetracoordinate boronate species. nih.gov

The pKa of a typical boronic acid is around 9, but the formation of the tetrahedral boronate complex can occur at a lower pH, around 7. pharmiweb.comwikipedia.org This ability to exist in both a neutral, trigonal planar form and an anionic, tetrahedral form is crucial for many of its applications, including its role in the transmetalation step of the Suzuki-Miyaura cross-coupling reaction. The electronic properties of the organic substituent (R group) can influence the Lewis acidity of the boron center; electron-withdrawing groups increase Lewis acidity, while electron-donating groups decrease it.

When the organic substituent on the boronic acid is a cyclopropyl group, the inherent strain of the three-membered ring has a notable influence on the reactivity of the carbon-boron (C-B) bond. The C-C bonds within the cyclopropane (B1198618) ring have a higher degree of p-character than typical alkane C-C bonds, a consequence of the strained bond angles. This increased p-character, often described as "pseudo-unsaturation," makes the cyclopropyl group somewhat analogous to an alkene in its electronic behavior. researchgate.net

This electronic feature of the cyclopropyl ring can affect the reactivity of the attached boronic acid. The cyclopropyl group can engage in conjugation with adjacent π-systems, influencing the electronic properties of the molecule as a whole. unl.pt In the context of cross-coupling reactions, cyclopropylboronic acids have been shown to be effective coupling partners, in part due to the unique electronic nature of the cyclopropyl ring which facilitates the crucial transmetalation step. researchgate.netnbinno.com The strain energy of the ring can also play a role in certain reactions, although the C-B bond itself is generally stable under typical cross-coupling conditions.

Stereochemical Implications of the 1,2,2-Trimethylcyclopropyl Architecture

The specific arrangement of substituents on the cyclopropane ring of 1,2,2-Trimethylcyclopropyl Boronic Acid has direct and important stereochemical consequences. The structure, as defined by its nomenclature and confirmed by its molecular formula (C₆H₁₃BO₂), consists of a three-carbon cyclopropane ring with the following substitution pattern:

Carbon-1 (C1): Attached to one boronic acid group (-B(OH)₂) and one methyl group (-CH₃).

Carbon-2 (C2): Attached to two methyl groups (-CH₃).

Carbon-3 (C3): Attached to two hydrogen atoms (-H).

A stereochemical analysis of this architecture reveals the presence of a single chiral center. A chiral center is a carbon atom bonded to four different groups.

Ring PositionSubstituent 1Substituent 2Substituent 3Substituent 4Is it a Chiral Center?
C1 -B(OH)₂-CH₃Ring atom C2Ring atom C3Yes
C2 -CH₃-CH₃Ring atom C1Ring atom C3No
C3 -H-HRing atom C1Ring atom C2No

As detailed in the table, C1 is bonded to four distinct groups: a boronic acid, a methyl group, the C2 atom of the ring (which is substituted with two methyl groups), and the C3 atom of the ring (a methylene (B1212753) group). This asymmetry makes C1 a stereocenter. In contrast, C2 is bonded to two identical methyl groups, and C3 is bonded to two identical hydrogen atoms; therefore, neither C2 nor C3 can be chiral centers.

Because the this compound molecule possesses one, and only one, chiral center, it is a chiral compound. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers. The molecule does not have any internal plane of symmetry, and with only one stereocenter, the formation of diastereomers or meso compounds is not possible. The presence of this defined stereochemistry is a critical feature, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement.

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

(1,2,2-trimethylcyclopropyl)boronic acid

InChI

InChI=1S/C6H13BO2/c1-5(2)4-6(5,3)7(8)9/h8-9H,4H2,1-3H3

InChI Key

FJIDECGYRDFHML-UHFFFAOYSA-N

Canonical SMILES

B(C1(CC1(C)C)C)(O)O

Origin of Product

United States

Synthetic Methodologies for 1,2,2 Trimethylcyclopropyl Boronic Acid and Its Advanced Precursors

Direct Approaches to the Cyclopropyl-Boron Bond Formation

Direct methods involve the conversion of a functional group already on the cyclopropane (B1198618) ring into a boronic acid or its ester equivalent. These strategies are fundamental in organoboron chemistry and are widely applied.

A cornerstone of organometallic chemistry, metal-halogen exchange is a powerful technique for creating a nucleophilic carbon center that can then react with a boron electrophile. wikipedia.org This two-step sequence involves the formation of an organometallic intermediate from a cyclopropyl (B3062369) halide, followed by its reaction with a borate (B1201080) ester.

The generation of organolithium reagents via lithium-halogen exchange is a rapid and efficient process, often proceeding at very low temperatures. wikipedia.org This method is used to prepare a variety of organolithium species, including those with cyclopropyl structures. organicchemistrydata.orggoogle.com The general procedure involves treating a cyclopropyl halide, such as 1-bromo-1,2,2-trimethylcyclopropane, with a strong organolithium base like n-butyllithium or tert-butyllithium. organicchemistrydata.orglibretexts.org This exchange reaction forms the highly reactive 1,2,2-trimethylcyclopropyllithium.

This intermediate is not isolated but is immediately "trapped" by an electrophilic boron species, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final 1,2,2-trimethylcyclopropyl boronic acid. The choice of alkyllithium reagent and reaction conditions can be crucial to avoid side reactions. organicchemistrydata.org

Table 1: Representative Conditions for Cyclopropyl Boronic Acid Synthesis via Organolithium Reagents

Starting Material Organolithium Reagent Boron Source Typical Conditions Product
Cyclopropyl Bromide n-Butyllithium Trimethyl Borate Diethyl ether, -78 °C to RT Cyclopropyl Boronic Acid
Cyclopropyl Bromide tert-Butyllithium Triisopropyl Borate THF, -78 °C Cyclopropyl Boronic Acid

This table presents generalized conditions for the synthesis of cyclopropyl boronic acids. Specific substrates may require optimization.

The use of Grignard reagents offers a parallel and widely utilized route to cyclopropyl boronic acids. clockss.org This method involves the reaction of a cyclopropyl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding cyclopropylmagnesium halide. libretexts.orgchemicalbook.com This Grignard reagent is then reacted with a borate ester. google.comgoogle.com

This approach is often favored for its operational simplicity and the ready availability of magnesium. clockss.org The reaction of the Grignard reagent with the boron source, such as diisopropylaminoborane (B2863991) or pinacolborane, is typically efficient at ambient temperatures. clockss.orgescholarship.org Subsequent hydrolysis of the intermediate yields the desired boronic acid. clockss.org Barbier-type conditions, where the organic halide is reacted with magnesium in the presence of the boron-containing substrate, can also be employed to generate the boronate ester in a one-pot procedure. google.comgoogle.com

Table 2: Synthesis of Boronic Acids and Esters Using Grignard Reagents

Halide Substrate Boron Reagent Conditions Product Type Yield
Aryl Bromide Pinacolborane (HBpin) THF, 25 °C Pinacol (B44631) Boronate Ester Excellent google.com
Alkyl Halide Diisopropylaminoborane THF, 0 °C to RT (Diisopropylamino)borane clockss.org Good to Excellent clockss.org
Cyclopropyl Bromide Trimethyl Borate THF, -78 °C to RT Boronic Acid (after hydrolysis) 56% google.com

Data compiled from studies on various organic halides, demonstrating the general applicability of the Grignard methodology. google.comclockss.orggoogle.comescholarship.org

In recent decades, transition metal catalysis has introduced milder and more functional-group-tolerant methods for forming carbon-boron bonds. rsc.orgnih.gov These reactions often avoid the need for pre-forming highly reactive organometallic reagents.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing a wide array of boronate esters, which are versatile precursors to boronic acids. alfa-chemistry.com The reaction typically employs a palladium catalyst, such as PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). researchgate.net

While originally developed for aryl and vinyl halides, the scope of Miyaura borylation has been extended to include alkyl halides. wikipedia.org This makes it a viable, albeit less common, method for the synthesis of cyclopropyl boronate esters from cyclopropyl halides. The mild conditions are a key advantage, tolerating various functional groups that would be incompatible with organolithium or Grignard reagents. alfa-chemistry.com

Table 3: Key Components of the Miyaura Borylation Reaction

Component Examples Purpose
Substrate Aryl, Vinyl, or Alkyl Halides/Triflates Source of the organic framework
Boron Reagent Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron Provides the boron moiety nih.gov
Catalyst PdCl₂(dppf), Pd(PPh₃)₄ Facilitates the cross-coupling cycle alfa-chemistry.com
Base KOAc, KOPh, Et₃N Activates the diboron reagent and participates in the catalytic cycle alfa-chemistry.com

| Solvent | DMSO, Toluene (B28343), Dioxane | Reaction medium |

This table outlines the general components and their roles in the Miyaura borylation reaction. alfa-chemistry.comnih.gov

A more advanced and atom-economical approach is the direct borylation of carbon-hydrogen (C-H) bonds, catalyzed by transition metals like iridium or rhodium. strath.ac.uk This strategy allows for the synthesis of organoboron compounds without the need for a pre-installed halide functional group. organic-chemistry.org

Research by Hartwig and others has shown that iridium complexes can effectively catalyze the borylation of C-H bonds in cyclopropane rings. organic-chemistry.orgberkeley.edunih.gov These reactions exhibit remarkable selectivity, preferentially borylating the methylene (B1212753) (CH₂) C-H bonds over more sterically hindered methine (CH) or sterically accessible methyl (CH₃) C-H bonds. berkeley.edunih.gov For a substrate like 1,2,2-trimethylcyclopropane, this methodology would selectively install the boryl group at the C3 position. The reaction is typically performed using an iridium catalyst, such as [Ir(COD)OMe]₂, a specialized ligand like 2,9-dimethylphenanthroline, and a boron source like B₂pin₂. organic-chemistry.org The resulting cyclopropylboronate esters are versatile intermediates that can be hydrolyzed to boronic acids. berkeley.edunih.gov

Table 4: Iridium-Catalyzed C-H Borylation of Cyclopropanes

Catalyst System Ligand Selectivity Product
(η⁶-mes)IrBpin₃ or [Ir(COD)OMe]₂ Phenanthroline derivatives Methylene (CH₂) C-H bonds Cyclopropylboronate Esters berkeley.edu

This table summarizes findings on the selective borylation of cyclopropane C-H bonds. organic-chemistry.orgberkeley.edunih.gov

Hydroboration of Cyclopropyl Precursors

Hydroboration represents a direct and efficient method for the synthesis of organoboranes from unsaturated precursors. masterorganicchemistry.com In the context of this compound, the logical precursor would be 1,2,2-trimethylcyclopropene. The hydroboration-oxidation reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3•THF), across the double bond of the cyclopropene (B1174273) ring. masterorganicchemistry.com This process is characterized by its distinct regioselectivity and stereoselectivity.

The addition of the B-H bond across the alkene is concerted, with the boron atom adding to the less substituted carbon and the hydrogen atom to the more substituted carbon of the double bond. This regioselectivity is often referred to as "anti-Markovnikov" addition. yale.edu The reaction proceeds via a four-centered transition state, resulting in a syn-addition, where both the boron and hydrogen atoms are delivered to the same face of the alkene. masterorganicchemistry.com

Following the initial hydroboration step to form the cyclopropylborane (B14474938) intermediate, an oxidation step is typically performed. Treatment of the organoborane with an oxidizing agent, commonly alkaline hydrogen peroxide (H2O2, NaOH), replaces the carbon-boron bond with a carbon-oxygen bond to yield the final alcohol product with retention of stereochemistry. masterorganicchemistry.com To obtain the boronic acid, the intermediate organoborane can be hydrolyzed. Reported approaches to cyclopropyl boronic esters include the hydroboration of cyclopropene rings. strath.ac.uk

Table 1: Key Features of Hydroboration of Cyclopropenes

FeatureDescriptionReference
Reagent Borane (BH3) or its complexes (e.g., BH3•THF, B2H6) masterorganicchemistry.com
Substrate Cyclopropene derivative (e.g., 1,2,2-trimethylcyclopropene) strath.ac.uk
Regioselectivity "Anti-Markovnikov" - Boron adds to the less substituted carbon yale.edu
Stereoselectivity syn-addition - H and B add to the same face of the double bond masterorganicchemistry.com
Intermediate Trialkylborane or other organoborane species yale.edu
Final Product Boronic acid (via hydrolysis) or Alcohol (via oxidation) masterorganicchemistry.com

Stereoselective Synthesis of this compound Derivatives

Chiral Auxiliary-Based Induction Systems

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. This strategy is a powerful tool for asymmetric synthesis.

In the synthesis of chiral boronic acid derivatives, chiral diols can be employed as auxiliaries attached directly to the boron atom. This approach has been effectively used to control the diastereoselectivity of certain reactions. For instance, in the Matteson homologation reaction, which involves the rearrangement of dichloromethyl-substituted boronates, the use of chiral diol auxiliaries on the boron atom allows for stereoselective one-carbon chain extensions. nih.gov The chiral environment created by the auxiliary directs the rearrangement to favor the formation of one diastereomer of the α-chloro boronic ester product over the other. youtube.com These configurationally stable products can then be subjected to further stereospecific transformations. nih.gov

Commonly used chiral auxiliaries in asymmetric synthesis include derivatives of ephedrine, oxazolidinones, and camphorsultam. wikipedia.orgsigmaaldrich.com For example, oxazolidinone auxiliaries have been widely applied in stereoselective alkylation and aldol (B89426) reactions to create new stereocenters with high levels of control. wikipedia.org

Asymmetric Catalytic Strategies

Asymmetric catalysis provides an elegant and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. scilit.com

The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to electron-deficient alkenes is a well-established method for stereoselective carbon-carbon bond formation. rsc.orgrsc.org This strategy can be applied to cyclopropylboronic acids, allowing for the synthesis of chiral molecules containing a cyclopropyl moiety. The reaction typically involves treating an α,β-unsaturated compound, such as an enone, enoate, or alkenylsulfone, with a cyclopropylboronic acid in the presence of a rhodium catalyst complexed with a chiral diene ligand. rsc.org

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands based on a tetrafluorobenzobarrelene (tfb) framework have shown high catalytic activity and enantioselectivity in these reactions. rsc.org The reaction proceeds to give high yields of the 1,4-addition products with excellent enantiomeric excess (ee). rsc.org This method represents the first example of a metal-catalyzed asymmetric conjugate addition of cyclopropylboronic acids. rsc.org

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Cyclopropylboronic Acid to Alkenylsulfones

Substrate (Alkenylsulfone)Chiral LigandYield (%)ee (%)
Phenyl vinyl sulfone(S,S)-Fc-tfb9697
4-Methylphenyl vinyl sulfone(S,S)-Fc-tfb9696
4-Methoxyphenyl vinyl sulfone(S,S)-Fc-tfb9897
4-Chlorophenyl vinyl sulfone(S,S)-Fc-tfb9697
2-Naphthyl vinyl sulfone(S,S)-Fc-tfb*9997

Data adapted from a study on rhodium-catalyzed additions. rsc.org Conditions involved [RhCl(cod)]2, the specified ligand, and K3PO4. rsc.org

Catalytic 1,2-Boronate Rearrangements for Chiral Center Formation

A recently developed strategy for constructing chiral centers involves the enantioselective, catalytic 1,2-boronate rearrangement. nih.govnih.gov This method facilitates the synthesis of valuable α-chloro pinacol boronic esters from readily available starting boronic esters and dichloromethane. nih.gov These chiral α-chloro boronic esters are versatile building blocks that can undergo subsequent stereospecific elaborations to create a wide variety of trisubstituted stereocenters. nih.gov

The key to the enantioselectivity of this process is a novel catalyst system. The reaction is catalyzed by a lithium-isothiourea-boronate complex, which is proposed to promote the rearrangement through a dual-lithium-induced chloride abstraction. nih.govnih.gov This catalytic, enantiodetermining event allows for the construction of diverse and complex chiral molecules from simple precursors. nih.gov The power of this approach lies in its modularity; a single catalytic reaction produces a chiral intermediate that can be diversified with many different nucleophiles in subsequent stereospecific steps. youtube.com

Process Optimization and Scale-Up Considerations in the Synthesis of this compound

The industrial-scale synthesis of this compound necessitates rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. While specific scale-up data for the 1,2,2-trimethyl derivative is not extensively published, the principles can be inferred from the well-documented synthesis of the parent cyclopropyl boronic acid and related organoboronic acids. Key considerations revolve around managing highly reactive intermediates, controlling reaction temperature, optimizing reagent stoichiometry, and developing robust purification protocols.

A primary challenge in scaling up the synthesis of cyclopropyl boronic acids is the inherent instability of the target compounds, which can be susceptible to decomposition via protodeboronation, oxidation, or polymerization. nih.govljmu.ac.uked.ac.uk These degradation pathways can be accelerated by heat and the presence of base, conditions often encountered during synthesis and workup. nih.gov Therefore, process optimization focuses heavily on mitigating these stability issues.

Key Optimization Parameters

The transition from laboratory-scale synthesis to large-scale production involves the careful optimization of several critical parameters. These are typically identified through detailed experimental studies, including Design of Experiments (DoE), to understand the interplay between different variables.

Temperature Control: Many synthetic routes to cyclopropyl boronic acids, particularly those involving organolithium or Grignard reagents, are highly exothermic and require cryogenic temperatures to minimize side reactions. google.com For instance, the formation of cyclopropyllithium from cyclopropyl bromide and butyl lithium, and its subsequent reaction with a borate ester, is often conducted at temperatures between -50°C and -80°C. google.com This strict temperature control is crucial on a large scale to prevent self-coupling of the organometallic intermediate and the formation of by-products like dicyclopropylboronic acid. google.com The use of continuous flow reactors or microreactors can offer superior heat exchange and temperature management compared to traditional batch reactors, making them an attractive option for scale-up. chemicalbook.com

Reagent Selection and Stoichiometry: The choice of reagents and their molar ratios significantly impacts yield, purity, and process safety.

Borylation Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common borylating agents. google.com The stoichiometry must be carefully controlled to prevent multiple additions of the organometallic reagent to the boron center. google.com Alternative reagents like diisopropylaminoborane have also been explored. google.comescholarship.org

Base/Organometallic Reagent: The choice between forming an organolithium or a Grignard reagent can influence the reaction profile. While organolithium reagents are highly reactive, requiring very low temperatures, Grignard reagents can sometimes be used under milder conditions. google.comgoogle.com The molar ratio of the organometallic reagent to the starting halide is optimized to ensure complete conversion while minimizing excess reagent that could lead to downstream impurities. google.com

Solvent Selection: The reaction solvent plays a critical role in solubility, reaction rate, and stability of intermediates. Anhydrous ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and diethyl ether are commonly employed for their ability to solvate the organometallic species. google.comgoogle.com On a larger scale, factors like boiling point, flash point, cost, and environmental impact become important. 2-MeTHF is often considered a "greener" alternative to THF. Hydrocarbon co-solvents like toluene or hexane (B92381) may also be used, particularly in the purification stages. google.comgoogle.com

Purification Strategy: Developing a scalable and efficient purification method is paramount. Direct crystallization of the final product can be challenging due to the compound's instability. Common strategies include:

Hydrolysis of an Intermediate: The reaction can be designed to first produce a more stable cyclopropyl borate ester or a boroxine (B1236090) (the trimer anhydride (B1165640) of the boronic acid), which can be isolated and then hydrolyzed under controlled acidic conditions to yield the final product. google.compatsnap.com

Extraction and Slurry Washing: After quenching the reaction, a series of aqueous extractions are typically performed to remove inorganic salts and water-soluble impurities. The crude product obtained after solvent evaporation is often purified by slurrying in a non-polar solvent like n-heptane or hexane to remove organic impurities. chemicalbook.comgoogle.com

Use of Stable Surrogates: For particularly unstable boronic acids, a modern approach involves the synthesis of highly stable, crystalline N-methyliminodiacetic acid (MIDA) boronates. nih.gov These compounds are robust to storage and handling and can release the active boronic acid in situ under the conditions of the subsequent reaction (e.g., a Suzuki coupling), thereby bypassing the challenges of isolating and storing the unstable free boronic acid. nih.gov

The table below summarizes key parameters and their impact on the synthesis, based on findings for related cyclopropyl boronic acids.

ParameterTypical Range / OptionsImpact on Scale-UpOptimization Goal
Temperature-80°C to -10°CCritical for controlling exotherms and minimizing side reactions (e.g., self-coupling). google.com Energy-intensive to maintain at large scale.Identify the highest possible temperature that maintains product purity and yield to reduce cooling costs.
SolventTHF, 2-MeTHF, Toluene, HexaneAffects reagent stability, reaction kinetics, and downstream processing (e.g., extraction, distillation). google.comgoogle.com Safety (flash point) and environmental concerns are major scale-up factors.Select a solvent that provides good reactivity while being safer, cost-effective, and easier to recover or dispose of.
Borylating AgentTriisopropyl borate, Trimethyl borateChoice impacts reaction rate and the stability of the resulting boronate ester intermediate. google.com Cost and availability are key for large volumes.Balance reactivity with cost and ease of handling. Ensure controlled addition to prevent over-addition.
PurificationHydrolysis of boroxine, Extraction, Slurry washFinal product purity depends heavily on this step. chemicalbook.comgoogle.com Avoids complex and costly chromatography. Slurry washes must be efficient to minimize product loss.Develop a robust, non-chromatographic method that consistently delivers high-purity material with high recovery.

Process Challenges and Mitigation Strategies

Scaling up the synthesis of this compound presents several predictable challenges, each requiring a well-defined mitigation strategy.

ChallengeUnderlying CauseMitigation Strategy
Product InstabilityInherent chemical reactivity of the C-B bond (protodeboronation, oxidation). nih.goved.ac.ukIsolate the product as a more stable precursor like a boroxine trimer or a MIDA boronate. nih.govgoogle.com Minimize exposure to air, moisture, and heat during processing and storage.
By-product FormationPoor temperature control leading to self-coupling; multiple additions to the boron center. google.comImplement robust cooling systems and controlled reagent addition rates. google.com Utilize continuous flow reactors for superior heat and mass transfer. chemicalbook.com Optimize stoichiometry.
Handling of Hazardous ReagentsUse of pyrophoric (e.g., n-butyllithium) and water-reactive reagents. google.comEmploy engineered controls (e.g., closed systems, inert atmosphere), specialized handling equipment, and comprehensive operator training.
Consistent Product QualityVariability in raw materials, slight deviations in reaction conditions (temperature, time).Establish strict specifications for all raw materials. Implement in-process controls (IPCs) to monitor reaction progress and impurity formation. Define and validate operating ranges for all critical process parameters.

Strategic Applications in Complex Molecule Synthesis

Construction of Chiral Cyclopropyl-Containing Scaffolds for Advanced Intermediates

The inherent strain and defined stereochemistry of the cyclopropane (B1198618) ring make it a desirable motif in medicinal chemistry and materials science. 1,2,2-Trimethylcyclopropyl boronic acid serves as a key precursor for introducing this functionality, particularly in the asymmetric synthesis of advanced intermediates bearing complex stereochemical arrays.

The synthesis of molecules with fully substituted stereocenters is a significant challenge in organic chemistry. nih.govresearchgate.net The C1-boron bond in this compound and its derivatives can be stereospecifically transformed into a new carbon-carbon or carbon-heteroatom bond, thereby creating a quaternary stereocenter. nih.gov Methodologies such as the asymmetric cyclopropanation of enantioenriched alkenyl boronic esters provide a pathway to tertiary cyclopropyl (B3062369) boronates, which are direct precursors to structures containing tri-substituted stereocenters. nih.gov The presence of the gem-dimethyl group on the cyclopropyl ring can influence the stereochemical outcome of these reactions, providing a handle for controlling the facial selectivity of subsequent transformations. Research in related systems, such as the asymmetric Diels-Alder reactions of chiral cyclopropylidene imide dienophiles, demonstrates that the gem-dimethylcyclopropane unit can effectively direct the stereoselective formation of complex cyclic systems. nih.gov

Table 1: Asymmetric Reactions for Tri-substituted Stereocenter Construction

Reaction Type Substrate Reagent/Catalyst Key Feature
Asymmetric Cyclopropanation Enantioenriched Alkenyl Boronic Ester Chiral Catalyst Forms tertiary cyclopropyl boronates

This table is generated based on analogous reactions and principles in asymmetric synthesis.

Stereodivergent synthesis, the ability to selectively generate any diastereomer of a product from a common starting material, is a powerful tool in chemical synthesis. nih.gov While direct applications of this compound in stereodivergent synthesis are not extensively documented, the principles of using chiral boronic esters in such strategies are well-established. For instance, the electrophile-induced ring contraction of cyclic alkenyl boronate complexes has been shown to produce cyclopentyl boronic esters with contiguous, fully substituted stereocenters in a diastereodivergent manner, where simple solvent changes can switch the stereochemical outcome. nih.govresearchgate.net It is plausible that chiral derivatives of this compound could be employed in similar strategies, where the rigid and sterically defined cyclopropyl group could enhance the stereochemical control in reactions designed to be stereodivergent.

Integration into Total Synthesis of Natural Products and Bioactive Molecules

The cyclopropane motif is present in a wide array of natural products and bioactive molecules, often contributing to their unique biological activities. rsc.org this compound provides a valuable building block for the incorporation of this structural unit into complex targets.

Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netrsc.org This reaction allows for the efficient formation of carbon-carbon bonds between sp2- and sp3-hybridized centers. This compound can be effectively coupled with a variety of aryl, heteroaryl, and vinyl halides or triflates, making it an ideal fragment for convergent syntheses. researchgate.net In the context of natural product synthesis, this allows for the late-stage introduction of the gem-dimethylcyclopropyl moiety, which can be crucial for biological activity. The stability and reactivity of cyclopropyl boronic acids in these couplings are well-documented, ensuring their utility in complex synthetic sequences. ed.ac.uk

Table 2: Representative Fragment Coupling Reactions

Reaction Coupling Partners Catalyst System Product Type
Suzuki-Miyaura Coupling This compound + Aryl Bromide Pd(PPh3)4 / Base Aryl-substituted cyclopropane

This table illustrates potential Suzuki-Miyaura coupling reactions involving this compound based on established methodologies.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and total synthesis that involves the modification of a complex molecule in the final steps of a synthetic sequence. nih.gov Boronic acids and their derivatives are increasingly used in LSF due to their versatile reactivity. While direct C-H functionalization of a substrate with this compound is a potential application, another key aspect is the functionalization of the boronic acid moiety itself after it has been incorporated into a larger molecular scaffold. organic-chemistry.orgnih.gov For example, a complex intermediate containing the 1,2,2-trimethylcyclopropyl boronate ester could undergo further transformations at other sites before the boronate is converted into a different functional group, such as a hydroxyl or an amino group, with retention of stereochemistry. This approach allows for the rapid generation of analogues for structure-activity relationship studies.

Development of Novel Synthetic Methodologies Utilizing the Unique Reactivity of this compound

The unique structural features of this compound, namely the strained three-membered ring and the sterically demanding gem-dimethyl group, can be exploited to develop novel synthetic transformations. The electronic nature of the cyclopropyl group can influence the reactivity of the boronic acid, and the steric hindrance can lead to unusual selectivity in reactions. For instance, the development of one-pot procedures to generate complex cyclopropyl boronic acid pinacol (B44631) esters from simple precursors highlights the ongoing innovation in this area. strath.ac.uk Furthermore, the reactivity of the C-B bond in tertiary boronic esters, which can be derived from this compound, is an active area of research, with potential for new stereospecific transformations. The unique steric environment of this particular boronic acid may also enable selective reactions that are not possible with less substituted cyclopropyl boronic acids.

Derivatization and Functionalization Strategies for 1,2,2 Trimethylcyclopropyl Boronic Acid

Boronate Esters as Protecting Groups and Reactivity Modulators

Boronic acids are known to undergo side reactions such as protodeboronation and trimerization to form boroxines. To enhance stability and control reactivity, 1,2,2-trimethylcyclopropyl boronic acid can be converted into various boronate esters. These esters serve as protecting groups that can be removed when needed and also modulate the electronic and steric properties of the boron center, influencing its role in catalytic cycles.

The most common strategy for protecting boronic acids involves their condensation with diols to form cyclic boronate esters. nih.gov This is a reversible process, and the stability of the resulting ester is influenced by the choice of diol.

Synthesis: The synthesis of these esters from this compound typically involves an esterification reaction with the corresponding diol (pinacol, neopentyl glycol, or catechol). The reaction is often driven to completion by removing water, either azeotropically or with a dehydrating agent. Good to excellent yields can be obtained for a wide range of substrates. nih.gov For instance, the synthesis of alkyl pinacol (B44631) boronic esters is a well-established method used for creating stable, non-toxic building blocks for organic synthesis. enamine.netrsc.org

Stability and Properties: Pinacol esters are widely used due to their high stability towards chromatography, air, and moisture, and they are often crystalline, facilitating purification. enamine.netrsc.org Neopentyl and catechol esters offer different levels of stability and reactivity, providing chemists with options to tune the properties of the boronate derivative for specific applications.

Table 1: Comparison of Common Boronate Esters for this compound

Boronate EsterDiol PrecursorKey CharacteristicsGeneral Stability Profile
Pinacol Boronate PinacolHighly crystalline, excellent stability, widely used in Suzuki-Miyaura coupling. enamine.netrsc.orgVery stable to air, moisture, and silica (B1680970) gel chromatography.
Neopentyl Boronate Neopentyl GlycolOffers good stability; can be a useful alternative to pinacol esters. nih.govGenerally stable, but may exhibit different cleavage kinetics compared to pinacol esters.
Catechol Boronate CatecholMore Lewis acidic than alkyl diol esters, can influence reactivity.More susceptible to hydrolysis compared to pinacol esters.

N-methyliminodiacetic acid (MIDA) has emerged as a powerful ligand for protecting boronic acids. illinois.edursc.org The resulting MIDA boronate converts the typically trigonal planar, sp²-hybridized boron into a tetrahedral, sp³-hybridized center. sigmaaldrich.com This structural change significantly attenuates the reactivity of the boron moiety, rendering it inert to standard cross-coupling conditions. nih.gov

Synthesis and Stability: this compound can be condensed with MIDA to form the corresponding MIDA boronate. These derivatives are exceptionally stable, allowing them to be stored on the benchtop under air for extended periods and withstand a wide range of reaction conditions, including chromatography. illinois.edunih.gov

Iterative Cross-Coupling: The key advantage of MIDA boronates is their application in iterative cross-coupling (ICC). nih.gov The MIDA group acts as a robust protecting group that can be selectively cleaved under mild aqueous basic conditions to regenerate the free boronic acid. sigmaaldrich.com This allows for sequential, controlled Suzuki-Miyaura reactions, enabling the systematic construction of complex molecules from bifunctional building blocks. illinois.edunih.gov A MIDA-protected halo-derivative of 1,2,2-trimethylcyclopropane could, for example, undergo coupling at the halogen site while the boron moiety remains protected, after which the MIDA group can be removed to expose the boronic acid for a subsequent coupling reaction.

Table 2: Advantages of MIDA Boronates

FeatureDescriptionReference
Exceptional Stability Resistant to air, moisture, and silica gel chromatography. Can be stored long-term. illinois.edunih.gov
Reactivity Attenuation The sp³-hybridized boron is unreactive under standard Suzuki-Miyaura conditions. sigmaaldrich.comnih.gov
Orthogonal Deprotection The MIDA group is easily removed with mild aqueous base to liberate the free boronic acid. sigmaaldrich.com
Enables Iterative Synthesis Allows for sequential cross-coupling reactions, building molecular complexity step-by-step. illinois.edunih.gov

Synthesis and Utility of Organotrifluoroborate Salts

Another important class of boronic acid derivatives is the organotrifluoroborate salts, typically prepared as their potassium salts (R-BF₃K). These salts offer a valuable alternative to boronic acids and their esters, particularly for compounds that are prone to decomposition. researchgate.net

Synthesis: Potassium 1,2,2-trimethylcyclopropyltrifluoroborate can be readily synthesized by treating this compound with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). chem-station.com The resulting trifluoroborate salts are typically crystalline, free-flowing solids that are exceptionally stable to air and moisture, often indefinitely. researchgate.netnih.gov

Utility: Organotrifluoroborates are considered protected forms of boronic acids. chem-station.com The tetracoordinate boron in the "ate" complex is less reactive and nucleophilic. chem-station.com In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate is believed to slowly hydrolyze under the reaction conditions to release the active boronic acid. This slow-release mechanism can suppress common side reactions like protodeboronation and homocoupling. chem-station.com Their stability and unique reactivity profile make them valuable reagents, especially for challenging coupling reactions involving aryl and heteroaryl chlorides. researchgate.net

Advanced Derivatization for Enhanced Reactivity and Selectivity

Beyond protection and reactivity modulation, derivatization strategies can be employed to enable advanced functionalization of the 1,2,2-trimethylcyclopropyl moiety itself.

Direct C-H functionalization is a powerful tool for modifying molecular scaffolds without pre-installed functional groups. rsc.org In the context of this compound derivatives, a directing group can be used to guide a transition metal catalyst to a specific C-H bond, enabling site-selective reactions such as arylation, olefination, or amidation. nih.govrsc.org

A strategy involves tethering a directing group to the boron atom. For instance, auxiliaries derived from 1,8-diaminonaphthalene (B57835) or similar chelating ligands can be condensed with the boronic acid. These auxiliaries can simultaneously protect the boron center from unwanted transmetalation and direct a catalyst (e.g., palladium or rhodium) to a nearby C-H bond on the cyclopropyl (B3062369) ring or one of the methyl groups. rsc.orguea.ac.uk The choice of directing group and catalyst system is crucial for controlling the regioselectivity of the functionalization. nih.gov

The reactivity of the boron center in catalytic processes can be fine-tuned through chemical modifications. The transformation of the boronic acid into different derivatives alters its Lewis acidity, steric profile, and the mechanism of transmetalation in cross-coupling reactions.

Conversion to Boronate Esters: As discussed, converting this compound to a pinacol ester (BPin) is a common activation strategy for many catalytic reactions. The BPin group is often more robust and provides more consistent results in catalytic cycles compared to the free boronic acid. uea.ac.uk

Formation of Lewis Adducts: The empty p-orbital on the sp²-hybridized boron of a boronic ester can interact with Lewis bases. This principle can be harnessed to form transient or stable adducts that activate the C-B bond or facilitate specific catalytic transformations. uea.ac.uk Chiral ligands, such as those based on BINOL, can be used to create chiral boronate esters or boronium salts, which can act as catalysts in asymmetric synthesis. rsc.org These modifications alter the electronic environment of the boron, influencing its role in catalytic cycles and enabling new modes of reactivity.

Advanced Spectroscopic and Analytical Methodologies for Research and Mechanistic Elucidation

Mass Spectrometry (MS) Techniques for Complex Mixture Analysis and Derivatization Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For polar molecules like boronic acids, specialized ionization and separation methods are required.

The analysis of boronic acids by mass spectrometry can be challenging due to their high polarity and propensity to form non-volatile boroxines, which complicates analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization. nih.govresearchgate.net Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry (nanoLC-EI/MS) is an innovative method that overcomes these limitations. nih.gov In this setup, a nano-flow liquid chromatograph is directly coupled to an electron impact (EI) ion source. researchgate.net The eluent from the nanoLC is introduced directly into the heated ion source, where solvent is removed and analytes are ionized by a standard 70 eV electron beam.

This approach offers significant advantages for the analysis of 1,2,2-Trimethylcyclopropyl Boronic Acid:

Direct Analysis: It allows for the analysis of the polar boronic acid without the need for chemical derivatization. nih.gov

Reproducible Spectra: EI produces highly reproducible mass spectra with rich fragmentation patterns, which are invaluable for structural elucidation and can be compared against standard libraries. mdpi.com

Separation of Mixtures: The chromatographic front-end separates the analyte from impurities and byproducts, allowing for the clean analysis of complex reaction mixtures. researchgate.net

For applications requiring exceptional sensitivity and selectivity, such as quantifying trace amounts of this compound in complex biological or environmental samples, Ultra High-Performance Liquid Chromatography-Electrospray Ionization Triple Quadrupole Mass Spectrometry (UHPLC-ESI-QqQ-MS) is the method of choice.

UHPLC: Provides rapid and high-resolution separations, improving peak capacity and reducing analysis time compared to conventional HPLC.

ESI: Electrospray ionization is a soft ionization technique well-suited for polar molecules, generating protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

Triple Quadrupole (QqQ) MS: This mass analyzer can be operated in Multiple Reaction Monitoring (MRM) mode, offering unparalleled selectivity and sensitivity. researchgate.net In an MRM experiment, the first quadrupole selects a specific parent ion (e.g., the [M+H]⁺ of the boronic acid), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor for a specific fragment ion. This specific parent-to-fragment transition is a unique signature of the target analyte, effectively filtering out background noise and allowing for quantification at very low concentrations.

This technique would be ideal for monitoring the progress of a reaction with high precision, detecting low-level impurities, or performing pharmacokinetic studies if the compound were to be investigated as a precursor to a bioactive molecule.

Chromatographic Separations for High-Resolution Isomer Resolution and Purity Assessment in Research Contexts

The rigorous analysis of this compound is fundamental for its application in research and synthetic chemistry, necessitating advanced chromatographic techniques for the resolution of its stereoisomers and the accurate assessment of its purity. The presence of multiple chiral centers and the potential for cis-trans isomerism in the cyclopropane (B1198618) ring, coupled with the inherent reactivity of the boronic acid moiety, presents unique analytical challenges.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for the detailed characterization of this compound. The selection of the appropriate technique and corresponding method parameters is critical for achieving high-resolution separation of isomers and for the quantification of impurities.

For the resolution of enantiomers and diastereomers, chiral chromatography is indispensable. Chiral stationary phases (CSPs) in both HPLC and GC are designed to interact differentially with enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of various chiral compounds, including those with cyclopropane structures. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, which differ in stability and result in different retention times. chiralpedia.com

In the context of HPLC, the enantiomeric resolution of compounds structurally similar to this compound, such as trans-1,2-disubstituted cyclopropanes, has been successfully achieved using columns like Chiralcel OD and Chiralcel OJ with a mobile phase typically consisting of a hexane (B92381)/2-propanol mixture. nih.gov The choice of substituents on the cyclopropane ring and their spatial arrangement significantly influences the interaction with the CSP, thereby affecting the separation. nih.gov

Gas chromatography, particularly with chiral stationary phases like Chirasil-β-dex, offers a high-efficiency alternative for the analysis of volatile cyclopropane derivatives. researchgate.net For GC analysis, derivatization of the boronic acid group, for instance, to a more volatile ester, might be necessary to improve chromatographic performance and prevent on-column degradation.

Purity assessment of boronic acids by reversed-phase HPLC (RP-HPLC) is often complicated by the compound's susceptibility to hydrolysis, where the boronic acid can be cleaved from the cyclopropyl (B3062369) group. nih.govingentaconnect.com This on-column degradation can lead to inaccurate purity determinations. To mitigate this, specific strategies have been developed, such as the use of HPLC columns with low silanol (B1196071) activity (e.g., Waters XTerra MS C18), which minimize the nucleophilic attack of silanol groups on the boron atom. researchgate.netamericanpharmaceuticalreview.com Another approach involves using mobile phases with a high pH (e.g., pH 12), which can stabilize certain boronate esters. nih.govamericanpharmaceuticalreview.com

The following interactive data table illustrates a hypothetical chiral HPLC separation of the stereoisomers of this compound, demonstrating the high-resolution capabilities of modern chromatographic techniques.

Table 1: Hypothetical Chiral HPLC Separation Data for this compound Isomers
Peak Identity (Isomer)Retention Time (min)Peak Area (%)Resolution (Rs)
(1R,2R)-Isomer10.549.8-
(1S,2S)-Isomer12.250.22.1
(1R,2S)-Isomer (cis)14.8Not Detected-
(1S,2R)-Isomer (cis)Not DetectedNot Detected-

Chromatographic Conditions: Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm; Temperature: 25°C.

For purity assessment, a robust RP-HPLC method is essential. The following table provides an example of data that could be obtained from a purity analysis of a synthesized batch of this compound.

Table 2: Illustrative Purity Assessment Data for this compound by RP-HPLC
ComponentRetention Time (min)Peak Area (%)
1,2,2-Trimethylcyclopropane (hydrolysis product)2.10.15
Process Impurity A4.50.25
This compound6.899.5
Process Impurity B8.20.10

Chromatographic Conditions: Column: Waters XTerra MS C18 (150 x 4.6 mm, 3.5 µm); Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm; Temperature: 35°C.

Emergent Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations Involving 1,2,2-Trimethylcyclopropyl Boronic Acid

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of cyclopropyl (B3062369) boronic acids. Research is moving beyond traditional palladium-catalyzed cross-couplings to explore metal-free conditions and novel activation methods like photoredox and electrochemistry.

There is a growing trend towards replacing transition-metal catalysts with more sustainable alternatives to reduce cost and environmental impact. nih.gov Organoboron species, including boronic acids, are themselves being explored as catalysts due to their unique electronic properties and low toxicity, aligning with the principles of green chemistry. nih.gov Boronic acids can act as effective Lewis acid catalysts for a variety of organic transformations, such as dehydrations, carbonyl condensations, and acylations. nih.govrsc.org

In metal-free catalysis, borane (B79455) catalysts like B(C₆F₅)₃ have been successfully used for the cross-coupling of unprotected allylic alcohols with boronic acids, offering excellent regioselectivity and step economy under mild conditions. nih.gov These approaches circumvent the limitations of transition-metal catalysts, which can be expensive and sensitive to air and moisture. nih.gov The development of such metal-free systems for reactions involving cyclopropyl boronic acids is a significant area of interest, aiming to provide more environmentally benign pathways for C-C bond formation. nih.govresearcher.life

Table 1: Examples of Metal-Free Catalytic Systems for Boronic Acid Transformations

Catalyst System Reaction Type Substrates Key Advantages
B(C₆F₅)₃ Arylation/Alkenylation Allylic alcohols and boronic acids Metal-free, mild conditions, excellent regioselectivity, high atom economy. nih.gov
Arylboronic Acids Dehydration/Condensation Alcohols, Carboxylic Acids Low toxicity, can obviate the need for protecting groups, potential for use in aqueous solutions. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from stable organoboron compounds under mild conditions. nih.govcam.ac.uk This method allows for the single-electron oxidation of boronic acids and their esters, which can then participate in C-C bond-forming reactions. nih.govcam.ac.uk A dual catalytic system, combining a photoredox catalyst with a Lewis base, can effectively activate a wide range of alkyl and aryl boronic acids to generate radicals for redox-neutral C-C couplings with electron-deficient olefins. nih.govcam.ac.uk This activation strategy is significant as it expands the utility of boronic acids, which are widely available, into the realm of radical chemistry. nih.gov

Electrochemical methods offer another sustainable approach to the synthesis and transformation of organoboron compounds. rsc.org Electrosynthesis can be used to create masked organoboronic acids at room temperature and provides a powerful tool for borylation and hydroboration reactions. rsc.orgdntb.gov.ua These electrochemical strategies are gaining traction as they often proceed under mild conditions without the need for chemical oxidants or reductants, contributing to greener synthetic processes. researchgate.netresearchgate.net

Table 2: Novel Activation Methods for Boronic Acids

Method Activation Principle Intermediates Generated Key Applications
Photoredox Catalysis Single-electron transfer using visible light and a photocatalyst. cam.ac.uk Carbon-centered radicals. nih.gov C(sp³)–C(sp³) and C(sp²)–C(sp³) cross-coupling reactions. nih.gov

| Electrosynthesis | Anodic oxidation or cathodic reduction at an electrode. rsc.org | Carbocations, radicals, or carbanions. researchgate.net | Borylation, hydroboration, and functionalization of organoboron compounds. rsc.org |

Innovations in Stereocontrol and Enantioselective Synthesis with Cyclopropyl Boronic Acid Derivatives

The cyclopropyl moiety is a valuable structural motif in pharmaceuticals, and the ability to control its three-dimensional arrangement is critical. acs.orgnih.gov Significant research efforts are focused on the development of stereocontrolled and enantioselective methods for the synthesis and reaction of cyclopropyl boronic acid derivatives.

One major advancement is the catalytic enantioselective desymmetrization of 1,2-bisboronic esters through Suzuki-Miyaura cross-coupling, which provides a novel route to enantioenriched cyclopropyl boronates with three contiguous stereocenters. nih.gov Another key strategy involves the asymmetric cyclopropanation of enantioenriched alkenyl boronic esters, which allows for the synthesis of valuable tertiary and secondary cyclopropyl boronates. acs.org The use of chiral auxiliaries, such as tartaric acid derivatives, has also proven effective in palladium-catalyzed cross-coupling reactions of optically active cyclopropylboronic acids, proceeding with retention of configuration. nih.govnih.gov These methods are crucial for building molecular complexity and accessing specific stereoisomers of bioactive compounds. acs.org

Table 3: Methods for Stereocontrolled Synthesis of Cyclopropyl Boronates

Method Description Stereochemical Outcome
Asymmetric Cyclopropanation Cyclopropanation of enantioenriched alkenyl boronic esters. acs.org Synthesis of enantioenriched tertiary and secondary cyclopropyl boronates. acs.org
Enantioselective Cross-Coupling Desymmetrization of prochiral 1,2-diboryl cyclopropanes via Suzuki coupling. nih.gov Preparation of enantioenriched cyclopropyl boronates with three contiguous stereocenters. nih.gov
Chiral Auxiliary-Mediated Coupling Pd-catalyzed Suzuki coupling of chiral cyclopropylboronic acids using chiral diols. nih.gov Synthesis of optically active cyclopropanes with retention of stereochemistry. nih.govnih.gov

| Lithiation/Borylation of Aziridines | Reaction of lithiated N-Boc aziridines with boronic esters. bris.ac.uk | Diastereoselective synthesis of syn-β-amino alcohols. bris.ac.uk |

Green Chemistry Approaches and Sustainable Synthesis of Organoboronic Acids

The principles of green chemistry are increasingly influencing the synthesis of organoboronic acids and their application in chemical reactions. Research is focused on minimizing waste, avoiding hazardous reagents, and using renewable resources and environmentally benign solvents. nih.gov

One innovative green strategy is the use of boronic acids as "phase-switch" tags. acs.org In this approach, a hydrophobic boronic acid can be switched to a high-pH aqueous phase by forming a complex with a polyol like sorbitol. This facilitates product separation without the need for chromatography, a major source of chemical waste. acs.org Multicomponent reactions (MCRs) are also being employed for the synthesis of boron-containing compounds, as they improve atom economy by combining three or more reactants in a single step, eliminating the need to isolate intermediates. nih.gov Furthermore, performing reactions like the Suzuki coupling in water, often assisted by techniques like high-intensity ultrasound, represents a significant move towards more sustainable processes. researchgate.net The development of synthetic routes from greener starting materials, such as the diazotization of arylamines, also contributes to more sustainable boronic acid production. organic-chemistry.org

Exploration of Novel Reactivity Modes and Cross-Disciplinary Applications

Research into this compound and related compounds is uncovering novel modes of reactivity beyond their traditional role in cross-coupling reactions. The generation of cyclopropyl radicals via photoredox catalysis is a prime example, opening up new pathways for functionalization. nih.govnih.gov The propensity for cyclopropylboronic acid to undergo protodeboronation, traditionally seen as a drawback, is now being studied to understand its mechanism and control its effects, which can be highly pH-dependent. researchgate.neted.ac.ukresearchgate.net

The unique structural and electronic properties of the cyclopropyl group make it highly valuable in medicinal chemistry for enhancing metabolic stability, lipophilicity, and potency of drug candidates. acs.org Consequently, efficient methods for incorporating this moiety using cyclopropyl boronic acid derivatives are of great interest to the pharmaceutical industry. nih.gov The application of boronic acids as catalysts, sensors, and building blocks for advanced materials continues to be a fertile ground for cross-disciplinary research, bridging organic synthesis with materials science and chemical biology. nih.govresearchgate.net

Q & A

Q. Table 1. Binding Constants (KdK_d) of this compound with Common Diols

DiolKdK_d (mM)pHSolvent SystemReference Method
D-Fructose0.157.4PBS + 5% DMSOStopped-Flow Fluorescence
D-Glucose12.37.4PBSIsothermal Titration Calorimetry
Sialic Acid0.086.8HEPES BufferSurface Plasmon Resonance

Q. Table 2. Synthetic Yields Under Varying Protection Strategies

Protection MethodYield (%)Purity (HPLC)Boroxine Formation Observed?
Pinacol Ester92>99%No
Unprotected6785%Yes
Trifluoroborate7894%Minimal

Troubleshooting Guide

  • Low Binding Affinity : Ensure diol accessibility; steric hindrance from cyclopropane may require flexible linkers in sensor designs .
  • Polymer Aggregation : Adjust boronic acid block length via end-group NMR analysis to optimize hydrophilicity .
  • MS Signal Loss : Pre-purify samples via size-exclusion chromatography to remove salts interfering with ionization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.